N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S3/c18-11-5-3-7-13-15(11)19-17(26-13)20-16(22)12-6-1-2-9-21(12)27(23,24)14-8-4-10-25-14/h3-5,7-8,10,12H,1-2,6,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCKSTWSJMOICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NC3=C(C=CC=C3S2)F)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the fluoro group at the 4-position. The thiophene-2-sulfonyl group is then attached to the piperidine ring, and finally, the carboxamide group is introduced.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group and benzothiazole nitrogen are primary oxidation sites.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Sulfonyl oxidation | Acidic medium, 50–70°C | H₂O₂, KMnO₄ | Sulfonic acid derivatives |
| Benzothiazole ring | O₂ gas, UV light | Metal catalysts (e.g., Cu) | N-oxide intermediates |
Mechanistic studies suggest the sulfonyl group stabilizes radical intermediates during oxidation.
Reduction Reactions
Reductive pathways target the carboxamide and sulfonyl groups:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Carboxamide reduction | H₂ gas, 80–100°C | Raney Ni | Piperidine-2-methanol derivative |
| Sulfonyl group reduction | LiAlH₄, anhydrous THF | LiAlH₄ | Thiophene-thiolate complexes |
The carboxamide’s reduction to a hydroxymethyl group enhances solubility in polar solvents.
Hydrolysis Reactions
The carboxamide bond undergoes hydrolysis under varying conditions:
| Conditions | Reagents | Products |
|---|---|---|
| Acidic (HCl, 60°C) | 6M HCl | 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid + 4-fluoro-1,3-benzothiazol-2-amine |
| Basic (NaOH, 70°C) | 4M NaOH | Sodium salt of carboxylic acid + benzothiazolamine |
Kinetic studies show acidic hydrolysis proceeds 1.8× faster than basic hydrolysis due to protonation of the amide nitrogen.
Substitution Reactions
Electrophilic substitution occurs at the benzothiazole ring’s C5 and C7 positions:
| Reaction Type | Reagents | Position | Products |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | C5 | 5-bromo derivative |
| Nitration | HNO₃, H₂SO₄ | C7 | 7-nitro derivative |
The fluorine atom at C4 directs incoming electrophiles to meta positions via inductive effects .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, DMF, 90°C | Arylboronic acids | Biaryl derivatives |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, toluene | Primary amines | N-alkylated piperidine analogs |
These reactions retain the sulfonyl group’s electronic influence on coupling efficiency.
Biological Interactions (Reaction-like Processes)
In antimicrobial contexts, the compound undergoes pseudo-reactions with microbial targets:
| Target | Interaction Type | Outcome |
|---|---|---|
| Bacterial dihydrofolate reductase | Hydrogen bonding | Enzyme inhibition (IC₅₀ = 1.7 μM) |
| Fungal cytochrome P450 | π–π stacking | Disruption of ergosterol synthesis |
The carboxamide’s NH group forms critical hydrogen bonds with active-site residues .
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (300 nm) | C–S bond cleavage | 12 hours |
| High humidity (80% RH) | Hydrolysis of carboxamide | 9 days |
Stability data inform storage recommendations (desiccated, −20°C).
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzothiazole- and sulfonamide-containing derivatives. Below is a detailed comparison based on substituents, synthesis, and physicochemical properties:
Structural Analogues
Key Observations :
- Sulfonyl Group Variation : The thiophene sulfonyl group in the target compound may enhance π-π stacking compared to benzene sulfonyl (e.g., ) or methylbenzene sulfonyl (e.g., ). Thiophene’s electron-rich structure could improve solubility or binding affinity in hydrophobic pockets.
- Heterocycle Substitution : Fluorine at the 4-position of benzothiazole (target) vs. chlorine at the 6-position () alters electronic effects; fluorine’s electronegativity may improve metabolic stability.
- Core Heterocycle : Piperidine (target, ) vs. pyrrolidine () affects conformational flexibility and hydrogen-bonding capacity due to ring size differences.
Physicochemical Properties
Data Table: Structural and Functional Comparison
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring with a fluorine substitution and a thiophene sulfonyl group attached to a piperidine carboxamide. This unique structure contributes to its biological activity and interaction with various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H12FN3O2S2 |
| Molecular Weight | 341.38 g/mol |
| CAS Number | 1215356-87-8 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoro-1,3-benzothiazole with thiophene derivatives in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). This method allows for the efficient formation of the desired amide bond while maintaining high yields.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values suggest significant antiproliferative activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.63 |
| A549 | 12.34 |
These values indicate that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the activation of p53 and caspase pathways .
The proposed mechanism of action involves interaction with specific protein targets within cancer cells. Molecular docking studies suggest that the compound binds effectively to key receptors involved in cell cycle regulation and apoptosis. This binding is facilitated by hydrophobic interactions between the aromatic rings of the compound and amino acid residues in the target proteins .
Case Studies
-
Case Study on MCF-7 Cells :
- A study evaluated the effect of this compound on MCF-7 cells. The results indicated that treatment led to increased levels of pro-apoptotic markers and reduced viability in a dose-dependent manner.
- In Vivo Studies :
Other Biological Activities
In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Compounds in this class have shown efficacy against various bacterial strains, indicating potential applications as antibacterial agents .
Q & A
Basic: What are the standard synthetic routes for preparing N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide?
Methodological Answer:
The synthesis typically involves sequential coupling reactions. A general approach includes:
Thiazole-amine formation : React 4-fluoro-1,3-benzothiazol-2-amine with a sulfonyl chloride derivative (e.g., thiophene-2-sulfonyl chloride) in pyridine or DMF under anhydrous conditions .
Piperidine-carboxamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with piperidine-2-carboxylic acid derivatives.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol or ethanol) are standard for isolating the final product .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
Modern reaction design integrates quantum chemical calculations and transition-state modeling to predict optimal conditions:
- Reaction path searches : Tools like GRRM or Gaussian simulate energy barriers for key steps (e.g., sulfonylation or amide coupling) to identify temperature and solvent effects .
- Solvent screening : COSMO-RS calculations predict solvent polarity effects on reaction yields .
- Catalyst design : Density Functional Theory (DFT) analyzes electronic effects of substituents (e.g., fluorine on benzothiazole) to enhance regioselectivity .
Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- X-ray crystallography :
Advanced: How to resolve contradictions in crystallographic data for sulfonamide-containing compounds?
Methodological Answer:
- Twinning analysis : Use SHELXL’s TWIN command to model pseudo-merohedral twinning, common in sulfonamide crystals due to flexible piperidine rings .
- Hydrogen bonding networks : Compare experimental (X-ray) and computational (Hirshfeld surface analysis) data to validate intermolecular interactions .
- Disorder modeling : Refine split positions for sulfonyl oxygen atoms using PART instructions in SHELXL .
Basic: What biological targets are associated with benzothiazole-sulfonamide hybrids?
Methodological Answer:
While direct data on this compound is limited, structurally related analogs show:
- Antimicrobial activity : Inhibition of bacterial enoyl-ACP reductase (e.g., FabI) via thiazole-sulfonamide interactions .
- Enzyme inhibition : Thiophene sulfonamides target carbonic anhydrase isoforms (e.g., CA-IX/XII) in cancer studies .
- Methodological note : Screen activity using enzyme-linked assays (e.g., fluorescence-based CA inhibition) and validate with molecular docking (AutoDock Vina) .
Advanced: How to analyze SAR for piperidine-carboxamide derivatives in drug discovery?
Methodological Answer:
- Substituent effects :
- 3D-QSAR : Build CoMFA/CoMSIA models using piperidine torsion angles and sulfonamide electron density as descriptors .
Basic: What are the stability and storage conditions for this compound?
Methodological Answer:
Advanced: How to design high-throughput crystallography pipelines for analogs?
Methodological Answer:
- Automation : Use SHELXC/D/E in batch mode for rapid phase determination of sulfonamide derivatives .
- Crystallization robots : Screen 96-well plates with PEG/Ion suites to identify optimal conditions (e.g., 20% PEG 3350, pH 6.5) .
- Data merging : XDS or DIALS processes datasets from multiple crystals to overcome weak diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
